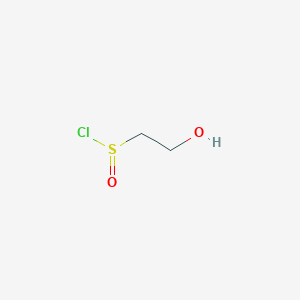
2-Hydroxyethanesulfinicchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethanesulfinicchloride is a chemical compound characterized by the presence of both a hydroxyl group and a sulfinic chloride group. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyethanesulfinicchloride can be synthesized through the reaction of 2-mercaptoethanol with chlorine in an aqueous solution . This method involves the oxidation of the thiol group to a sulfinic chloride group while retaining the hydroxyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of aqueous chlorination is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyethanesulfinicchloride undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form 2-hydroxyethanesulfonic acid and hydrochloric acid.
Nucleophilic Substitution: The sulfinic chloride group can be substituted by nucleophiles such as alcohols and amines, leading to the formation of sulfonate esters and sulfonamides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Nucleophilic Substitution: Requires nucleophiles such as alcohols or amines, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Hydrolysis: Produces 2-hydroxyethanesulfonic acid.
Nucleophilic Substitution: Yields sulfonate esters or sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxyethanesulfinicchloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules due to its reactivity with nucleophiles.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethanesulfinicchloride primarily involves its reactivity with nucleophiles. The sulfinic chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often proceed through the formation of a transient intermediate, such as a sultone, which then undergoes further reaction .
Comparación Con Compuestos Similares
2-Hydroxyethanesulfonic Acid: Similar in structure but lacks the sulfinic chloride group.
2-Chloroethanesulfonic Acid: Contains a chloro group instead of a hydroxyl group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride without the hydroxyl group.
Uniqueness: 2-Hydroxyethanesulfinicchloride is unique due to the presence of both a hydroxyl group and a sulfinic chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Fórmula molecular |
C2H5ClO2S |
|---|---|
Peso molecular |
128.58 g/mol |
Nombre IUPAC |
2-hydroxyethanesulfinyl chloride |
InChI |
InChI=1S/C2H5ClO2S/c3-6(5)2-1-4/h4H,1-2H2 |
Clave InChI |
BHOGPDGXJWXZNE-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















